molecular formula C38H76N2O12 B15338969 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester

13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester

Cat. No.: B15338969
M. Wt: 753.0 g/mol
InChI Key: ZQUVCVLHFTUQIJ-UHFFFAOYSA-N
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Description

13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs). The compound is characterized by its long PEG chain, which enhances its solubility and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester typically involves several steps. The process begins with the preparation of the PEG9 chain, which is then functionalized with an amino group. This intermediate is then reacted with tridecanoic acid to form the final ester product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR and HPLC, are employed to monitor the synthesis and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester involves its role as a linker molecule. It facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. The PEG chain enhances the solubility and stability of the conjugate, while the amino group provides a site for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 13-(Amino-PEG8-ethylcarbamoyl)tridecanoic t-butyl ester
  • 13-(Amino-PEG10-ethylcarbamoyl)tridecanoic t-butyl ester
  • 13-(Amino-PEG12-ethylcarbamoyl)tridecanoic t-butyl ester

Uniqueness

13-(Amino-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and biocompatibility. This makes it particularly suitable for use in drug delivery systems, where these properties are crucial for effective therapeutic outcomes .

Properties

Molecular Formula

C38H76N2O12

Molecular Weight

753.0 g/mol

IUPAC Name

tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate

InChI

InChI=1S/C38H76N2O12/c1-38(2,3)52-37(42)15-13-11-9-7-5-4-6-8-10-12-14-36(41)40-17-19-44-21-23-46-25-27-48-29-31-50-33-35-51-34-32-49-30-28-47-26-24-45-22-20-43-18-16-39/h4-35,39H2,1-3H3,(H,40,41)

InChI Key

ZQUVCVLHFTUQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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